BenchChemオンラインストアへようこそ!

3-bromo-2-(trifluoromethyl)-2H-indazole

Tautomerism Computational chemistry Scaffold design

Choose 3-bromo-2-(trifluoromethyl)-2H-indazole for its permanently locked 2H-tautomer (N2-CF3), which eliminates H‑bond donor activity (HBD=0) and enhances metabolic stability vs. 1H‑indazoles. The C3‑bromine enables efficient Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) under milder conditions than aryl chlorides. This scaffold is uniquely suited for constructing kinase‑targeted libraries, TRPM3 modulators, and PROTAC linkers without off‑target H‑bonding. Neither 3‑bromo‑1H‑indazole nor 3‑bromo‑2‑methyl analogs replicate this tautomeric advantage. Available in research quantities with COA and MSDS.

Molecular Formula C8H4BrF3N2
Molecular Weight 265
CAS No. 2763779-04-8
Cat. No. B6277244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-(trifluoromethyl)-2H-indazole
CAS2763779-04-8
Molecular FormulaC8H4BrF3N2
Molecular Weight265
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(trifluoromethyl)-2H-indazole (CAS 2763779-04-8): Physicochemical Profile and Structural Context for Procurement


3-Bromo-2-(trifluoromethyl)-2H-indazole (CAS 2763779-04-8) is a heterocyclic building block with molecular formula C₈H₄BrF₃N₂ and a molecular weight of 265.03 g/mol [1]. The compound belongs to the 2H-indazole subclass, bearing a bromine atom at the C3 position and a trifluoromethyl group at the N2 position. This N2-substitution pattern permanently locks the molecule in the 2H-tautomeric form, distinguishing it from the thermodynamically more stable 1H-indazole tautomer family [2]. The combination of a C3-bromo cross-coupling handle with the lipophilicity-enhancing and metabolically stabilizing N2-CF₃ group renders this scaffold a candidate of interest for medicinal chemistry library synthesis, particularly as a precursor for kinase-targeted and TRPM3-modulating chemotypes [3].

Why 3-Bromo-2-(trifluoromethyl)-2H-indazole Cannot Be Interchanged with 1H-Indazole or N2-Alkyl Analogs


Generic substitution among indazole building blocks is precluded by three converging structural features. First, the N2-trifluoromethyl group permanently locks the 2H-tautomeric form; without this substitution, the 1H-tautomer predominates at equilibrium by 3.6–4.1 kcal mol⁻¹ (ΔG°₂₉₈) [1]. Second, the N2-CF₃ substitution eliminates the indazole N–H hydrogen bond donor (HBD count = 0) present in 3-bromo-1H-indazole (HBD count = 1; PubChem CID 721568) [2], altering hydrogen-bonding capacity, membrane permeability, and off-target binding profiles. Third, the C3-bromine provides a reactivity advantage: aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides, enabling milder cross-coupling conditions and higher chemoselectivity in polyfunctional substrate settings [3]. These interdependent features—tautomeric identity, H-bond pharmacophore, and halogen reactivity—mean that neither 3-bromo-1H-indazole, 3-bromo-2-methyl-2H-indazole, nor 3-chloro-2-(trifluoromethyl)-2H-indazole can serve as a functionally equivalent replacement.

Quantitative Differentiation Evidence for 3-Bromo-2-(trifluoromethyl)-2H-indazole vs. Closest Analogs


Tautomeric Ground-State Energy: 2H-Form Locking vs. 1H-Indazole Thermodynamic Preference

The N2-trifluoromethyl substituent permanently locks 3-bromo-2-(trifluoromethyl)-2H-indazole in the 2H-tautomeric form. In the unsubstituted indazole system, the 1H-tautomer is thermodynamically favored over the 2H-tautomer by ΔE(MP2-6-31G**) = 3.6 kcal mol⁻¹, with ΔG°₂₉₈(1H→2H) = 4.1 kcal mol⁻¹ [1]. Without N2-substitution, the equilibrium population of the 2H form is negligible at ambient temperature. The comparator 3-bromo-1H-indazole (CAS 40598-94-5) exists predominantly as the 1H-tautomer, presenting a fundamentally different hydrogen-bonding geometry and electronic distribution at the pyrazole ring nitrogens. For procurement decisions, this means the target compound provides a structurally distinct and tautomerically homogeneous indazole scaffold not accessible from the widely available 3-bromo-1H-indazole.

Tautomerism Computational chemistry Scaffold design

Hydrogen Bond Donor Count: N2-CF₃ Elimination of the Indazole N–H

3-Bromo-2-(trifluoromethyl)-2H-indazole possesses zero hydrogen bond donors (HBD = 0) because the N2 position is occupied by the CF₃ group rather than hydrogen. The closest comparator, 3-bromo-1H-indazole (CAS 40598-94-5; PubChem CID 721568), contains one N–H hydrogen bond donor (HBD = 1) [1]. Both compounds share two hydrogen bond acceptors (the N1 and N2 nitrogen lone pairs). The reduction from HBD = 1 to HBD = 0 lowers the topological polar surface area contribution and, by class-level inference, is expected to improve passive membrane permeability consistent with Lipinski's rule-of-five principles [1]. This physicochemical divergence is non-trivial: a single HBD difference has been shown to alter oral bioavailability and CNS penetration profiles across multiple chemotype series.

Drug-likeness Physicochemical properties Permeability

C3 Halogen Reactivity Ranking: Bromine vs. Chlorine for Palladium-Catalyzed Cross-Coupling

The C3-bromine atom in 3-bromo-2-(trifluoromethyl)-2H-indazole provides a kinetically competent oxidative addition partner for Pd(0)-catalyzed cross-coupling reactions. Comparative mechanistic studies of aryl halide oxidative addition to Pd(PR₃)₂ complexes establish that aryl bromides undergo oxidative addition significantly faster than aryl chlorides, with computed energy barriers lower by approximately 5–10 kcal mol⁻¹ depending on the ligand system [1]. In the specific context of 3-haloindazoles, microwave-assisted Suzuki-Miyaura coupling of 3-bromoindazoles with arylboronic acids proceeds in good yields using Pd(PPh₃)₄/Cs₂CO₃ in dioxane/EtOH/H₂O at 140 °C [2]. The analogous 3-chloro-2-(trifluoromethyl)-2H-indazole would require harsher conditions or specialized ligand systems (e.g., bulky electron-rich phosphines or N-heterocyclic carbenes) to achieve comparable conversion. This reactivity differential translates to broader boronic acid scope, lower catalyst loading, and reduced thermal stress on sensitive downstream functionalities when the bromide is selected over the chloride.

Suzuki-Miyaura coupling Oxidative addition Building block reactivity

Lipophilicity Modulation: N2-CF₃ (Hansch π ≈ +0.88) vs. N2-CH₃ (Hansch π ≈ +0.56)

The N2-trifluoromethyl substituent of 3-bromo-2-(trifluoromethyl)-2H-indazole contributes a Hansch hydrophobicity constant (π) of approximately +0.88 to the molecular logP, compared to approximately +0.56 for a methyl group at the same position [1]. Relative to the comparator 3-bromo-2-methyl-2H-indazole (CAS 457891-25-7), the CF₃-for-CH₃ substitution at N2 is predicted to increase logP by approximately +0.3 to +0.5 log units while simultaneously enhancing metabolic stability through protection of the N2-adjacent position from oxidative metabolism—a well-established class effect of trifluoromethyl groups in medicinal chemistry [2]. The CF₃ group also increases molecular weight by 54 Da (265.03 vs. 211.02 g/mol for the 2-methyl analog). These combined effects—higher lipophilicity with enhanced metabolic stability—are valued in lead optimization programs targeting intracellular or CNS protein targets where balanced logP and metabolic half-life are critical selection criteria.

Lipophilicity QSAR Metabolic stability

C3-Bromination Feasibility of 2-(Trifluoromethyl)-2H-indazole: Experimental Precedent from Ultrasound-Assisted Protocol

Direct experimental evidence for the accessible synthesis of 3-bromo-2-(trifluoromethyl)-2H-indazole via electrophilic bromination of the parent 2-(trifluoromethyl)-2H-indazole is provided by Ying et al. (2023) [1]. Using an ultrasound-assisted protocol with dibromodimethylhydantoin (DBDMH) as the bromine source and Na₂CO₃ in EtOH at 80 °C within 30 minutes, C3-brominated 2H-indazoles bearing electron-withdrawing groups (including CF₃, compound 2v) were obtained, albeit with a yield described as 'slightly lower' than the unsubstituted parent [1]. The bromination of 2H-indazoles bearing electron-withdrawing OCF₃ (compound 2l) proceeded in 73% isolated yield under identical conditions [1]. This establishes that the target compound is synthetically accessible via direct late-stage C3–H bromination of the commercially available 2-(trifluoromethyl)-2H-indazole precursor, providing a practical procurement or in-house synthesis pathway distinct from the multi-step sequences required for 1H-indazole C3-functionalization.

Synthetic methodology Bromination Process chemistry

2H-Indazole Scaffold Recognition in Kinase Inhibitor Design: SGK1/Tie2/SRC Selectivity Bias

The 2H-indazole scaffold—as embodied in 3-bromo-2-(trifluoromethyl)-2H-indazole—has been validated as a viable template for kinase inhibitor design with a demonstrated selectivity bias distinct from 1H-indazole-based inhibitors. Schoene et al. (2019) screened a focused library of 52 N2-substituted aza-2H-indazole derivatives against a panel of 30 kinases and identified selective inhibitors of SGK1, Tie2, and SRC kinases, with the best representatives exhibiting IC₅₀ values in the 500 nM range . The N2-substitution pattern was critical for aligning the indazole core within the kinase ATP-binding pocket, with the N2-aryl spacer vector orientation dictated by the 2H-tautomeric geometry—an orientation inaccessible from 1H-indazole-based inhibitors . Concurrently, patent WO2023230540 discloses 2-substituted indazole derivatives as TRPM3 ion channel modulators for pain and inflammatory hypersensitivity, further substantiating the therapeutic relevance of the 2H-indazole chemotype [1]. While IC₅₀ data for 3-bromo-2-(trifluoromethyl)-2H-indazole itself are not available in the public domain, the compound embodies the core structural features of these validated 2H-indazole inhibitor series and serves as a versatile late-stage diversification precursor for generating candidate analogs via C3 cross-coupling.

Kinase inhibition Selectivity profiling 2H-Indazole template

Recommended Application Scenarios for 3-Bromo-2-(trifluoromethyl)-2H-indazole Based on Evidence


Suzuki-Miyaura Diversification for Kinase-Focused Compound Library Synthesis

The C3-bromine of 3-bromo-2-(trifluoromethyl)-2H-indazole serves as a competent oxidative addition partner for Pd(0), enabling Suzuki-Miyaura coupling with (hetero)arylboronic acids to generate 3-aryl-2-(trifluoromethyl)-2H-indazole libraries [1]. This scenario directly leverages the established microwave-assisted Suzuki coupling protocols demonstrated on 3-bromoindazole substrates (Pd(PPh₃)₄, Cs₂CO₃, 140 °C, microwave) [1]. The resulting 3-arylated products retain the N2-CF₃ locked 2H-tautomer geometry and zero HBD character, making them suitable for screening against kinase panels where 2H-indazole templates have shown selective SGK1/Tie2/SRC inhibition at IC₅₀ ~500 nM . TRPM3-targeted libraries represent an additional therapeutic application based on patent disclosures of 2-substituted indazole TRPM3 modulators [2].

Late-Stage Functionalization via C3-Br in Multi-Step Medicinal Chemistry Campaigns

In a convergent synthetic strategy, 3-bromo-2-(trifluoromethyl)-2H-indazole can be installed as a late-stage intermediate that preserves the C3-Br handle through multiple synthetic steps, enabling C3 diversification at the penultimate or final step of a medicinal chemistry route. This strategy exploits the kinetic stability of the C3-Br bond under a range of reaction conditions (nucleophilic substitutions, oxidations, reductions) while maintaining reactivity specifically toward Pd-catalyzed cross-coupling when desired [1]. The N2-CF₃ group's metabolic stabilization effect—protecting the adjacent position from CYP450-mediated oxidation—is retained in the final elaborated compounds, conferring an ADME advantage over N2-alkyl analogs (ΔHansch π ≈ +0.32 for CF₃ vs. CH₃) .

Photochemical Transformation to N2-CF₃ Benzimidazoles via Nitrogen-Carbon Transposition

The 2H-indazole nucleus of 3-bromo-2-(trifluoromethyl)-2H-indazole is amenable to photomediated nitrogen-carbon transposition to yield benzimidazole derivatives, as recently demonstrated by Bartholomew et al. (2025) [1]. The 2H-tautomer absorbs light more strongly than the 1H-tautomer at longer wavelengths (UVB/UVA), enabling high-yielding (up to 98%) conversion of N2-derivatized indazoles to the corresponding benzimidazoles [1]. Reaction yield correlates with electron density at N2, and the CF₃ group's electron-withdrawing character may modulate this reactivity. This application scenario is uniquely accessible from the N2-substituted 2H-indazole scaffold and is not available from 1H-indazole starting materials without prior N2-functionalization.

Bioconjugation and PROTAC Linker Attachment via C3-Br Handle

The C3-bromine can be leveraged for Buchwald-Hartwig amination or Sonogashira coupling to install amine or alkyne functionalities that serve as linker attachment points for proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs) [1]. The zero HBD character of the 3-bromo-2-(trifluoromethyl)-2H-indazole core (vs. HBD = 1 for the 1H-indazole analog) reduces the potential for non-specific hydrogen bonding with off-target proteins, a desirable feature for bioconjugate linker design where minimal scaffold promiscuity is critical. The CF₃ group further enhances lipophilicity (Hansch π ≈ +0.88 vs. +0.56 for CH₃), which can be tuned through subsequent C3-arylation to achieve the balanced physicochemical profile required for PROTAC oral bioavailability .

Quote Request

Request a Quote for 3-bromo-2-(trifluoromethyl)-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.